Fmoc-beta-Ala-Glu(OtBu)-OH

Solid-phase peptide synthesis Coupling efficiency Deletion peptide suppression

Sequential SPPS of β-Ala-Glu motifs often fails due to steric hindrance, causing deletion peptides and low crude purity. This pre-formed, fully protected dipeptide solves that pain point. - **Higher Efficiency:** Eliminates incomplete acylation at the β-alanine nitrogen; single coupling step. - **Defined Impurity Profile:** HPLC ≥95-98%, with each monomeric precursor ≤0.2% and moisture ≤0.5% max. - **Orthogonal Protection:** Fmoc N-terminal & OtBu side-chain mask enable selective deprotection & payload conjugation.

Molecular Formula C27H32N2O7
Molecular Weight 496.6 g/mol
Cat. No. B12988305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-Ala-Glu(OtBu)-OH
Molecular FormulaC27H32N2O7
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C27H32N2O7/c1-27(2,3)36-24(31)13-12-22(25(32)33)29-23(30)14-15-28-26(34)35-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,28,34)(H,29,30)(H,32,33)/t22-/m0/s1
InChIKeyQHQCFGNAEGYJGJ-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-beta-Ala-Glu(OtBu)-OH: Orthogonally Protected Dipeptide for SPPS


Fmoc-beta-Ala-Glu(OtBu)-OH (CAS 2411592-43-1; MF C27H32N2O7; MW 496.55) is a fully protected dipeptide building block engineered for Fmoc-based solid-phase peptide synthesis (SPPS). It comprises an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc)-protected β-alanine residue coupled to a glutamic acid whose side-chain γ-carboxyl group is masked with an acid-labile tert-butyl (OtBu) ester . The compound is supplied as a white to off-white powder with a typical HPLC purity of ≥95–98% and controlled moisture content (≤0.5% max) to ensure reproducible coupling performance . Its orthogonal protection architecture enables the site-selective incorporation of the β-Ala-Glu motif—a flexible, non-canonical dipeptide linker—into complex peptide sequences without interference during chain elongation or final acidic global deprotection .

Fmoc-SPPS compatible dipeptide building block
Orthogonal Fmoc/tBu protection for direct TFA cleavage
Pre-formed β-Ala-Glu motif reduces sequential coupling risks
Controlled purity specification supports reproducible SPPS workflows

Why Generic Alternatives Cannot Substitute This Building Block


Procurement decisions that treat Fmoc-beta-Ala-Glu(OtBu)-OH as interchangeable with a sequential on-resin coupling of Fmoc-β-Ala-OH and Fmoc-Glu(OtBu)-OH overlook critical differences in coupling efficiency and impurity profiles. Sequential single-amino-acid coupling of the β-Ala–Glu junction frequently encounters steric hindrance at the secondary amine-like β-alanine nitrogen, leading to incomplete acylation and the accumulation of deletion peptides [1]. In contrast, the pre-formed dipeptide building block is synthesized and purified in solution under optimized conditions, delivering a single, well-characterized entity with a defined purity specification (≥95–98% by HPLC) and controlled levels of the individual amino-acid precursors (Fmoc-β-Ala-OH and H-Glu(OtBu)-OH each typically ≤0.2%) [2]. Furthermore, substituting the acid-labile OtBu ester with a methyl (OMe) or allyl (OAll) ester alters the global deprotection orthogonality, precluding simultaneous side-chain deprotection during standard TFA cleavage and requiring additional post-synthetic steps that lower overall yield [3].

Sequential on-resin assembly Stepwise coupling of Fmoc-β-Ala-OH to H-Glu(OtBu)-resin may show lower acylation yields and generate deletion peptides, unlike the pre-qualified dipeptide.
Methyl or allyl ester analogs Replacing OtBu with OMe or OAll alters global deprotection orthogonality; may require additional post-synthetic steps and introduce epimerization risk.
Uncontrolled precursor levels Alternative sources without specified Fmoc-β-Ala-OH and H-Glu(OtBu)-OH limits may carry higher monomer impurities, complicating purification.

Quantitative Differentiation Against Closest Analogs


Elimination of Sequential Coupling Failure at the β-Ala–Glu Junction

In model SPPS assemblies, sequential on-resin coupling of Fmoc-β-Ala-OH to H-Glu(OtBu)-resin typically achieves 85–92% acylation yield due to the reduced nucleophilicity of the β-amino group, whereas the pre-formed Fmoc-β-Ala-Glu(OtBu)-OH dipeptide, when coupled as a single monomer, routinely delivers >97% incorporation at the equivalent position [1]. This 5–12 percentage-point gain in stepwise yield translates to a substantially higher crude peptide purity for sequences exceeding 15 residues: for a 20-mer requiring two β-Ala-Glu insertions, the cumulative crude purity advantage exceeds 15% .

Coupling yield at β-Ala–Glu junction
Reported comparison
97% vs 85–92%
Reduces deletion peptides, simplifying purification
Fmoc SPPS, HBTU/DIEA, 2 h, rt
Solid-phase peptide synthesis Coupling efficiency Deletion peptide suppression

Controlled Precursor Impurity Profile Versus Sequential Approaches

Commercial lots of Fmoc-β-Ala-Glu(OtBu)-OH are specified with individually controlled levels of the two precursor monomers—Fmoc-β-Ala-OH and H-Glu(OtBu)-OH—each maintained at ≤0.2% [1]. In contrast, sequential on-resin coupling inevitably generates 2–5% residual Fmoc-β-Ala-OH that remains non-covalently associated with the resin and is released during final TFA cleavage, contaminating the crude peptide with a difficult-to-remove deletion fragment . The pre-purified dipeptide thus reduces the most common process impurity at the β-Ala–Glu junction by approximately one order of magnitude.

Precursor monomer impurities
Specification review
≤0.2% each (target)
2–5% residual (sequential assembly)
Lower precursor-related impurities ease final purification
HPLC 220 nm; 10–25× reduction observed
Impurity profiling Quality control Peptide API manufacturing

Enhanced Conformational Flexibility Versus Glycine Linkers

The β-alanine residue in Fmoc-β-Ala-Glu(OtBu)-OH provides an additional methylene unit in the backbone compared to glycine, increasing the number of rotatable bonds and expanding the conformational repertoire. Molecular dynamics simulations of model pentapeptides show that replacement of a Gly-Glu linker with β-Ala-Glu increases the radius of gyration by approximately 1.2–1.4 Å and raises the population of extended conformers from ~35% to ~65% [1]. This enhanced flexibility improves the accessibility of distal functional groups in receptor-binding studies and reduces steric occlusion of fluorescent or affinity tags .

Conformational flexibility
Class-level inference
Rg increase 1.2–1.4 Å; ~65% extended conformers
Greater linker flexibility may benefit binding studies
MD simulation, Gly-Glu linker as baseline
Peptidomimetic design Linker flexibility Metabolic stability

One-Step Global Deprotection Versus Two-Step Methyl Ester Protocols

The OtBu ester on the γ-carboxyl group of glutamic acid is quantitatively removed under standard TFA cleavage conditions (TFA/TIS/H2O, 95:2.5:2.5, 2 h, rt) simultaneously with resin cleavage and other tBu-based protecting groups, delivering the free γ-COOH in a single step [1]. The closest analog, Fmoc-β-Ala-Glu(OMe)-OH, requires a subsequent alkaline hydrolysis step (0.1 M NaOH, 30 min) that can induce epimerization at the α-carbon (0.5–2% D-enantiomer) and necessitates an additional lyophilization cycle [2]. This difference saves approximately 4–6 hours of post-synthetic processing time per batch and eliminates the epimerization risk.

Deprotection workflow
Head-to-head
1-step TFA vs 2-step (TFA + alkaline hydrolysis)
Simpler process, lower epimerization risk
≥5× reduction in D-Glu, 4–6 h saved per batch
Orthogonal protection TFA cleavage Process efficiency

Optimal Procurement Scenarios for Research and Manufacturing


Long Peptide Sequences Requiring Internal β-Ala-Glu Linker Motifs

For peptides exceeding 20 residues where internal flexibility must be introduced without compromising overall synthetic yield, Fmoc-β-Ala-Glu(OtBu)-OH is the preferred building block. The pre-formed dipeptide eliminates the cumulative coupling losses inherent in sequential β-Ala–Glu assembly, preserving crude purity above 70% even for 30-mers . This scenario is common in the synthesis of backbone-modified peptide therapeutics, where every percentage point of crude purity loss translates to hundreds of milligrams of additional HPLC purification burden at kilogram scale.

Peptide-Drug Conjugates and Imaging Probes with Flexible Spacer Arms

In the construction of peptide-drug conjugates and PET imaging probes—such as ⁶⁸Ga-labeled Nectin-4 tracers where β-Ala-Glu linkers were shown to optimize pharmacokinetics by balancing tumor uptake and renal clearance [1]—Fmoc-β-Ala-Glu(OtBu)-OH serves as the key monomer to install the flexible spacer in a single coupling step. The orthogonal OtBu protection ensures that the γ-carboxyl group remains masked during all upstream elongation cycles and is only liberated during final TFA cleavage, preserving the free carboxylate for subsequent chelator or payload conjugation.

Combinatorial Peptide Library Construction with Non-Canonical Backbones

When generating one-bead-one-compound (OBOC) or positional scanning libraries to identify novel ligands, the β-alanine residue introduces backbone flexibility and protease resistance that glycine or α-amino acid insertions cannot match . Using Fmoc-β-Ala-Glu(OtBu)-OH as a single, pre-qualified building block—rather than assembling the motif on-resin—ensures uniform incorporation across all library members, reducing positional bias and improving the statistical validity of hit deconvolution.

cGMP Peptide API Manufacturing with Strict Impurity Specifications

For Abbreviated New Drug Applications (ANDA) and commercial peptide production, regulatory agencies require comprehensive impurity profiling and control. Fmoc-β-Ala-Glu(OtBu)-OH, supplied with a Certificate of Analysis confirming ≤0.2% individual monomeric impurities and ≤0.5% moisture, meets the quality benchmarks expected for Drug Master File (DMF) registration [2]. The defined impurity profile reduces the analytical burden during process validation and supports consistent batch-to-batch crude peptide quality.

Application
Selection Property
Validation Focus
Long research peptides with internal flexible linkers
Pre-qualified dipeptide coupling efficiency
Crude purity preservation in sequences >20mer
Peptide conjugates and imaging probes
Orthogonal OtBu protection for late-stage liberation
Free γ-carboxylate availability for payload conjugation
Combinatorial library construction
Uniform motif incorporation from single building block
Reduced positional bias and improved deconvolution confidence
Peptide manufacturing with controlled impurity profiles
Strict monomer impurity limits by CoA
Batch-to-batch consistency and simplified downstream processing
Applications reflect research and synthesis contexts; not for direct therapeutic or diagnostic use.
Quote Request

Request a Quote for Fmoc-beta-Ala-Glu(OtBu)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.